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Compound of Interest

Compound Name: Atopaxar Hydrochloride

Cat. No.: B1665309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of

atopaxar hydrochloride, a reversible protease-activated receptor-1 (PAR-1) antagonist, with

another major drug in its class, vorapaxar. The information is compiled from data reported in

key clinical trials to assist in the evaluation of these antiplatelet agents.

Atopaxar Hydrochloride: An Overview
Atopaxar (E5555) is an orally active, selective, and reversible antagonist of the PAR-1 receptor,

a key mediator of thrombin-induced platelet aggregation.[1] By inhibiting this pathway, atopaxar

reduces the risk of thrombotic cardiovascular events.[2] Its safety and efficacy have been

primarily evaluated in the Phase II LANCELOT (Lessons from Antagonizing the Cellular Effect

of Thrombin) clinical trial program, which includes studies in patients with stable coronary artery

disease (LANCELOT-CAD) and acute coronary syndrome (LANCELOT-ACS).[3][4]

Comparative Safety and Tolerability Profile
The following tables summarize the key safety and tolerability findings for atopaxar
hydrochloride from the LANCELOT-CAD and LANCELOT-ACS trials, alongside comparative

data for vorapaxar from the TRACER (Thrombin Receptor Antagonist for Clinical Event

Reduction in Acute Coronary Syndrome) and TRA 2°P-TIMI 50 (Trial to Assess the Effects of

Vorapaxar in Preventing Heart Attack and Stroke in Patients With Atherosclerosis-Thrombolysis

In Myocardial Infarction 50) trials.
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Bleeding Events
Bleeding is a primary safety concern for all antiplatelet agents. The tables below detail the

incidence of bleeding events according to established criteria.

Table 1: Bleeding Events in the LANCELOT-CAD Trial (24 weeks)[5]

Bleeding
Endpoint
(CURE
Criteria)

Placebo
(n=177)

Atopaxar 50
mg (n=182)

Atopaxar 100
mg (n=174)

Atopaxar 200
mg (n=187)

Any Bleeding 0.6% 3.9% 1.7% 5.9%

Major Bleeding 0% 0.5% 0.6% 0.5%

Minor Bleeding 0.6% 3.3% 1.1% 5.3%

Table 2: Bleeding Events in the LANCELOT-ACS Trial (12 weeks)[4]

Bleeding
Endpoint
(CURE
Criteria)

Placebo
(n=142)

Atopaxar 50
mg (n=156)

Atopaxar 100
mg (n=157)

Atopaxar 200
mg (n=148)

Major or Minor

Bleeding
2.17% 1.3% 5.8% 2.1%

Major Bleeding 0% 1.3% 2.5% 1.4%

Table 3: Bleeding Events with Vorapaxar in the TRACER Trial (Median follow-up 502 days)[6]

Bleeding Endpoint
(GUSTO Criteria)

Placebo (n=6471) Vorapaxar 2.5 mg (n=6473)

Moderate or Severe Bleeding 5.2% 7.2%

Intracranial Hemorrhage 0.2% 1.1%
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Table 4: Bleeding Events with Vorapaxar in the TRA 2°P-TIMI 50 Trial (Median follow-up 2.5

years)[7]

Bleeding Endpoint
(GUSTO Criteria)

Placebo Vorapaxar 2.5 mg

Moderate or Severe Bleeding 2.5% 4.2%

Intracranial Hemorrhage 0.5% 1.0%

Non-Bleeding Adverse Events
Table 5: Non-Bleeding Adverse Events of Interest with Atopaxar in the LANCELOT-ACS Trial[4]

Adverse Event
Placebo
(n=142)

Atopaxar 50
mg (n=156)

Atopaxar 100
mg (n=157)

Atopaxar 200
mg (n=148)

Any Adverse

Event
68.1% 66.0% 69.4% 66.2%

Gastrointestinal

Disorders
5.8% 5.8% 7.6% 6.1%

Alanine

Aminotransferas

e ≥3x ULN

2.5% 2.2% 2.2% 5.5%

Table 6: Common Non-Bleeding Adverse Events Associated with Vorapaxar[1]

Adverse Event

Anemia

Depression

Rashes, skin eruptions

Double vision
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Note: Detailed comparative incidence rates for non-bleeding adverse events for vorapaxar from

the TRACER and TRA 2°P-TIMI 50 trials are not readily available in a format comparable to the

atopaxar data.

Experimental Protocols
LANCELOT-ACS Trial (NCT00548587)

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.[4]

Patient Population: 603 patients with non-ST-elevation acute coronary syndrome (NSTE-

ACS).[8]

Inclusion Criteria: Patients aged 18-80 years hospitalized with NSTE-ACS, with symptom

onset within 72 hours.[4]

Exclusion Criteria: High risk of bleeding, severe anemia, thrombocytopenia, history of

intracranial pathology, planned major surgery, and severe renal or hepatic impairment.[9]

Treatment Arms: Patients were randomized 1:1:1:1 to receive:[4]

Placebo

Atopaxar 400 mg loading dose, then 50 mg daily

Atopaxar 400 mg loading dose, then 100 mg daily

Atopaxar 400 mg loading dose, then 200 mg daily

Duration: 12 weeks of treatment with a 4-week follow-up period.[9]

Primary Endpoint: The primary safety endpoint was the incidence of CURE (Clopidogrel in

Unstable Angina to Prevent Recurrent Events) major or minor bleeding.[4]

LANCELOT-CAD Trial (NCT00312052)
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase II trial.[5]

Patient Population: 720 patients with high-risk, stable coronary artery disease.[8]
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Inclusion Criteria: Patients aged 45-80 years with a history of high-risk CAD.[3]

Treatment Arms: Patients were randomized to receive:[5]

Placebo

Atopaxar 50 mg daily

Atopaxar 100 mg daily

Atopaxar 200 mg daily

Duration: 24 weeks of treatment with a 4-week follow-up period.[5]

Primary Endpoint: The key safety endpoints were bleeding events according to CURE and

TIMI (Thrombolysis in Myocardial Infarction) classifications.[5]
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Caption: Simplified PAR-1 signaling cascade leading to platelet activation and its inhibition by

Atopaxar.

LANCELOT-ACS Clinical Trial Workflow
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Caption: Workflow of the LANCELOT-ACS clinical trial from patient screening to endpoint

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hydrochloride-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.rxlist.com/vorapaxar/generic-drug.htm
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/204886Orig1s000OtherR.pdf
https://www.tctmd.com/news/lancelot-antiplatelet-agent-shows-positive-signs-patients-acs-stable-cad
https://www.tctmd.com/news/lancelot-antiplatelet-agent-shows-positive-signs-patients-acs-stable-cad
https://www.ahajournals.org/doi/10.1161/circulationaha.110.000786
https://www.ahajournals.org/doi/10.1161/circulationaha.110.001404
https://pmc.ncbi.nlm.nih.gov/articles/PMC8173497/
https://www.mdedge.com/hematology-oncology/article/186204/thrombosis/fda-committee-votes-favor-vorapaxar
https://www.medscape.com/viewarticle/729543
https://cardiovascularbusiness.com/topics/clinical/interventional-cardiology/tct-lancelot-acs-says-certain-doses-atopaxar-can-reduce
https://www.benchchem.com/product/b1665309#safety-and-tolerability-profile-of-atopaxar-hydrochloride-in-humans
https://www.benchchem.com/product/b1665309#safety-and-tolerability-profile-of-atopaxar-hydrochloride-in-humans
https://www.benchchem.com/product/b1665309#safety-and-tolerability-profile-of-atopaxar-hydrochloride-in-humans
https://www.benchchem.com/product/b1665309#safety-and-tolerability-profile-of-atopaxar-hydrochloride-in-humans
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665309?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

